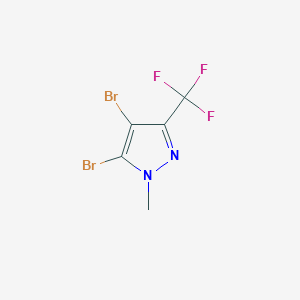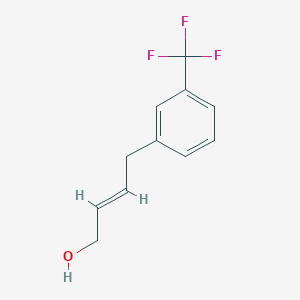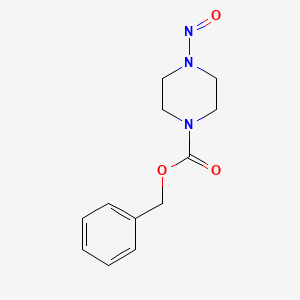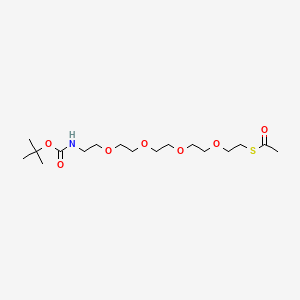
4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: is a chemical compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the bromination of a precursor pyrazole compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce the compound in significant quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology
In biological research, this compound can be used to study the effects of brominated and trifluoromethylated pyrazoles on biological systems. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of bromine and trifluoromethyl groups can influence its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dibromo-1-methyl-1H-pyrazole
- 3-(Trifluoromethyl)-1H-pyrazole
- 4,5-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
4,5-Dibromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of bromine and trifluoromethyl groups on the pyrazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C5H3Br2F3N2 |
|---|---|
Poids moléculaire |
307.89 g/mol |
Nom IUPAC |
4,5-dibromo-1-methyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C5H3Br2F3N2/c1-12-4(7)2(6)3(11-12)5(8,9)10/h1H3 |
Clé InChI |
AVQZLXDPGOYCHP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C(F)(F)F)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)




